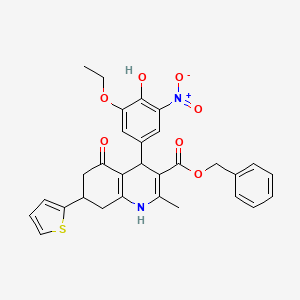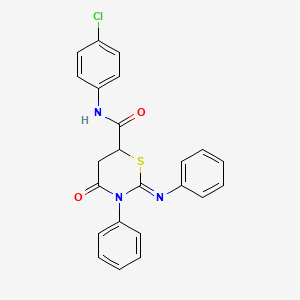![molecular formula C24H29N3O3S B11622859 (2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622859.png)
(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps:
Formation of the Thiazinane Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. This can be achieved through the reaction of a thioamide with an appropriate electrophile under acidic or basic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the thiazinane intermediate with an aromatic amine, such as 3,4-dimethylaniline, under dehydrating conditions to form the imine linkage.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the imino group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
The compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, leading to the development of new medications.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which (2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imino and thiazinane groups could play crucial roles in binding to molecular targets, while the aromatic and alkyl substituents might influence the compound’s overall bioavailability and stability.
類似化合物との比較
Similar Compounds
(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide: A structurally similar compound lacking the N-(4-propoxyphenyl) group.
(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide: Differing by the presence of a methyl group instead of an ethyl group.
Uniqueness
The presence of the N-(4-propoxyphenyl) group in (2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its interaction with biological targets. This unique structural feature could lead to different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
特性
分子式 |
C24H29N3O3S |
|---|---|
分子量 |
439.6 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)imino-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C24H29N3O3S/c1-5-13-30-20-11-9-18(10-12-20)25-23(29)21-15-22(28)27(6-2)24(31-21)26-19-8-7-16(3)17(4)14-19/h7-12,14,21H,5-6,13,15H2,1-4H3,(H,25,29) |
InChIキー |
OUUOMCCLLYKORX-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B11622777.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622798.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)
![Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)
![ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B11622827.png)
![2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11622836.png)
![(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11622837.png)
![4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11622845.png)

